2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is an organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with a bromine atom at the 2-position and a methyl group at the 6-position.
Preparation Methods
The synthesis of 2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the use of β-enaminone derivatives, which undergo cyclization reactions to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often involve heating under reflux in the presence of a suitable solvent, such as pyridine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole and pyrimidine rings can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents like dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antiviral drugs.
Materials Science: The compound is used in the synthesis of fluorescent molecules for optical applications, such as chemosensors and organic light-emitting devices.
Biological Research: It is employed in the study of biological interactions and intracellular processes due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to and modulate the activity of enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Pyrazolo[1,5-a]pyrimidine-based Fluorophores: These compounds have been identified for their optical properties and are used in various photophysical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-bromo-6-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3 |
InChI Key |
LZVAJYOLORNJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)Br)N=C1 |
Origin of Product |
United States |
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